molecular formula C9H19NO B2943742 (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine CAS No. 2248214-06-2

(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine

Cat. No. B2943742
CAS RN: 2248214-06-2
M. Wt: 157.257
InChI Key: JAFXCMZPVGYSLE-JAMMHHFISA-N
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Description

(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine, also known as DMOP or 4,4-Dimethyloxazolidine-2-ylidene-2-propanamine, is a chiral amine that has gained attention in the scientific community due to its potential applications in drug discovery and synthesis.

Mechanism of Action

(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine acts as a chiral auxiliary in asymmetric synthesis by controlling the stereochemistry of the reaction. It can also act as a ligand in catalysis by coordinating with metal ions to facilitate chemical reactions. In drug discovery, (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine can be used as a building block to create new compounds with potential therapeutic properties.
Biochemical and Physiological Effects:
(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has been shown to have low toxicity and is well-tolerated in animal studies. It has been found to have a range of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and antiviral properties. (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has also been shown to enhance the activity of certain enzymes, which could potentially be used in the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine is its high enantiomeric purity, which makes it a useful chiral auxiliary in asymmetric synthesis. It is also relatively easy to synthesize and has low toxicity, making it a safe and practical choice for use in lab experiments. However, (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has limitations in terms of its solubility and stability, which can affect its effectiveness in certain applications.

Future Directions

There are several potential future directions for (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine research. One area of interest is the development of new drugs using (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine as a building block. (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine could also be used in the development of new catalytic reactions and as a chiral auxiliary in the synthesis of complex molecules. Further research is needed to fully understand the biochemical and physiological effects of (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine and its potential applications in drug discovery and synthesis.
In conclusion, (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine is a chiral amine with potential applications in drug discovery and synthesis. Its high enantiomeric purity, low toxicity, and range of biochemical and physiological effects make it a useful tool in lab experiments. Further research is needed to fully explore the potential of (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine and its future directions.

Synthesis Methods

(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine can be synthesized through the reaction of 4,4-dimethyloxazolidine with chloroacetone in the presence of a base catalyst. The resulting product is then reduced using lithium aluminum hydride to yield (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine. This synthesis method has been optimized to produce high yields of (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine with high enantiomeric purity.

Scientific Research Applications

(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has been used in various scientific studies and applications. It has been utilized as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in drug discovery. (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has also been shown to have potential applications in the development of new drugs for the treatment of neurological disorders, cancer, and infectious diseases.

properties

IUPAC Name

(2S)-1-(4,4-dimethyloxolan-2-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(10)4-8-5-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFXCMZPVGYSLE-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(CO1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CC(CO1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine

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